The compound (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone is a synthetic cannabinoid that belongs to a class of compounds known as indole derivatives. These compounds are characterized by their structural features, which often include an indole or indazole core. The specific compound in question has garnered attention due to its potential psychoactive effects and its classification as a novel psychoactive substance.
This compound is synthesized in laboratory settings and has been identified in various forensic analyses of synthetic cannabinoid products. Its presence has been noted in herbal mixtures marketed as legal alternatives to cannabis, contributing to its classification as a designer drug. The chemical structure suggests it may interact with cannabinoid receptors in the brain, similar to other synthetic cannabinoids .
(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone falls under the category of synthetic cannabinoids, specifically within the subclass of indole derivatives. These substances are often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis, and can exhibit varying degrees of agonistic activity at cannabinoid receptors, particularly CB1 and CB2 .
The synthesis of (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring the progress and purity of the reactions .
The molecular formula for this compound is , with a molecular weight of approximately 284.32 g/mol. The compound's structure features two methoxy groups attached to the indole and indazole rings, which significantly influence its pharmacological properties.
This compound can undergo various chemical reactions typical for indole derivatives:
These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into the reaction mechanisms and product formation .
The mechanism of action for (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone primarily involves its interaction with cannabinoid receptors in the central nervous system:
Studies indicate that synthetic cannabinoids often have higher potency than natural cannabinoids due to their structural modifications, which can enhance receptor binding .
The physical properties of (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and reactivity profiles through standardized tests .
This compound is primarily used in research contexts related to pharmacology and toxicology:
Research continues into understanding its full pharmacological profile and potential implications for human health .
(6-Methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone (CAS 1000343-83-8) represents an advanced bifunctional hybrid scaffold within synthetic cannabinoid receptor agonists (SCRAs). Its architecture merges two pharmacologically significant heterocycles: a 6-methoxy-1H-indazole moiety and a 6-methoxy-1H-indole unit, linked via a ketone bridge. This molecular framework (C₁₈H₁₅N₃O₃, MW 321.34 g/mol) exhibits planar biaryl symmetry, with methoxy groups positioned identically on each aromatic system [1]. The compound’s SMILES notation (O=C(C₁=NNC₂=C₁C=CC(OC)=C₂)C₃=CNC₄=C₃C=CC(OC)=C₄) reveals its tautomeric preference for the 1H-indazole form, stabilized by intramolecular hydrogen bonding [3] [10]. Within NPS classifications, it belongs to the third-generation SCRAs characterized by:
Table 1: Structural Taxonomy of Hybrid Cannabinomimetics
Structural Feature | Traditional SCRAs | Indazole-Indole Hybrids |
---|---|---|
Core Structure | Naphthoylindoles | Bifunctional indazole-indole |
Linker Chemistry | Amide or ester bonds | Ketone bridge |
Substitution Pattern | Pentyl/fluorophenyl chains | Symmetric methoxy groups |
Scaffold Complexity | Monocyclic dominant | Bicyclic fused systems |
Molecular Weight Range | 250-350 g/mol | 300-400 g/mol |
This structural evolution enhances receptor binding versatility while complicating metabolic degradation pathways, contributing to prolonged pharmacological effects [4] [10].
The compound emerges from three decades of strategic modifications to indole-based pharmacophores:
Table 2: Evolution of Indole/Indazole Cannabinomimetics
Evolution Stage | Key Compounds | Structural Innovations | Primary Limitations |
---|---|---|---|
Proto-cannabinoids | Pravadoline | N-Benzoyl indole core | Low CB1 affinity, COX inhibition |
First-Gen SCRAs | WIN-55212-2 | Conformationally locked side chains | Psychoactivity, receptor promiscuity |
Hybrid Scaffolds | JWH-018, AM-2201 | Naphthoyl indoles/indazoles | Hepatotoxicity, abuse potential |
Bifunctional Hybrids | (6-Methoxy-indazolyl)-(6-methoxy-indolyl)methanone | Ketone-linked symmetric heterocycles | Undefined metabolic pathways |
The target compound exemplifies pharmacophore fusion, integrating the indazole’s metabolic resilience with indole’s receptor efficacy [3] [10].
The bifunctional architecture confers distinctive pharmacodynamic advantages through three synergistic mechanisms:
Receptor Docking Precision: Molecular modeling reveals the ketone carbonyl forms hydrogen bonds with Lys192 of CB1 (3D distance: 2.8Å), while methoxy groups occupy accessory hydrophobic pockets. This dual-point anchoring enhances binding specificity over monosubstituted analogues [8].
Functional Activity Modulation: The compound’s balanced agonism at CB1 (EC₅₀=28nM) and CB2 (EC₅₀=9nM) arises from indazole’s π-stacking capability and indole’s electrostatic interactions. This contrasts with WIN-55212-2’s CB1-preference, demonstrating how scaffold hybridization redistributes receptor affinity [4] [8].
Structure-Activity Relationship (SAR) Advantages:
Table 3: SAR Analysis of Key Structural Elements
Structural Element | Pharmacological Impact | Target Receptor Interaction |
---|---|---|
6-Methoxy group (indole) | Enhanced CB2 selectivity (8-fold over CB1) | Hydrophobic pocket occupation in CB2 |
6-Methoxy group (indazole) | Metabolic stability (blocks CYP3A4 oxidation) | Steric hindrance of deactivating enzymes |
Ketone linker | Conformational rigidity for precise docking | Hydrogen bonding with Lys192/Phe268 |
Indazole 1H-tautomer | Optimal dipole alignment with binding site | H-bond donation to Ser383 (CB1)/Ser112 (CB2) |
Planar biaryl system | Enhanced membrane permeability (logP=3.2) | π-Stacking with Phe170/Trp356 |
This SAR profile demonstrates how strategic bioisosteric replacement (indole→indazole) and symmetric substitution yield high-affinity ligands with improved selectivity profiles [3] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: